

Spectroscopic Profile of 1-Phenylpyrrole: A Technical Guide

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Compound of Interest		
Compound Name:	1-Phenylpyrrole	
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This guide provides a comprehensive overview of the spectroscopic data for **1-phenylpyrrole** (CAS No. 635-90-5), a key heterocyclic aromatic compound used in organic synthesis, medicinal chemistry, and materials science.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **1- phenylpyrrole**. The data presented below were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1-phenylpyrrole** reveals five distinct signals corresponding to the protons on the phenyl and pyrrole rings.



Proton Assignment	Chemical Shift (δ, ppm)
Phenyl-H (ortho)	7.40
Phenyl-H (meta)	7.38
Phenyl-H (para)	7.223
Pyrrole-H (α to N)	7.082
Pyrrole-H (β to N)	6.345

Table 1: ¹H NMR chemical shifts for **1-phenylpyrrole** in CDCl₃.[2]

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ, ppm)
Phenyl-C (ipso)	140.2
Phenyl-C (meta)	129.4
Phenyl-C (para)	126.8
Phenyl-C (ortho)	126.1
Pyrrole-C (α to N)	120.9
Pyrrole-C (β to N)	109.9

Table 2: ¹³C NMR chemical shifts for **1-phenylpyrrole** in CDCl₃.[3]

Infrared (IR) Spectroscopy

The IR spectrum of **1-phenylpyrrole** highlights the characteristic vibrational modes of its functional groups.



Vibrational Mode	Wavenumber (cm ⁻¹)
Aromatic C-H Stretch	3100-3000
Aromatic C=C Stretch	1597, 1500, 1450

Table 3: Key IR absorption bands for 1-phenylpyrrole.[3]

Mass Spectrometry (MS)

Mass spectrometry of **1-phenylpyrrole** was performed using electron ionization (EI), providing information about its molecular weight and fragmentation pattern.[4]

m/z	Relative Intensity (%)	Assignment
143	100.0	[M]+ (Molecular Ion)
144	11.6	[M+1]+
115	40.8	[M-C ₂ H ₂]+
116	19.0	[M-HCN]+
117	7.3	
90	2.9	_
89	3.3	
77	12.4	[C ₆ H ₅] ⁺
51	12.5	[C4H3] ⁺

Table 4: Major mass spectral fragments of **1-phenylpyrrole**.

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy



Instrumentation: A Bruker Avance III 400 MHz spectrometer was used for both ¹H and ¹³C NMR analyses.

Sample Preparation: Approximately 10 mg of **1-phenylpyrrole** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The proton NMR spectrum was acquired using a standard single-pulse sequence with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans.

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2.0 s were employed, with a total of 1024 scans to achieve an adequate signal-to-noise ratio.

IR Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for the analysis.

Sample Preparation: A small amount of **1-phenylpyrrole** was mixed and ground with spectroscopic grade potassium bromide (KBr). This mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer. The spectrum was recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled to a TRACE 1300 gas chromatograph was used.

Sample Preparation: A dilute solution of **1-phenylpyrrole** was prepared in dichloromethane (1 mg/mL).

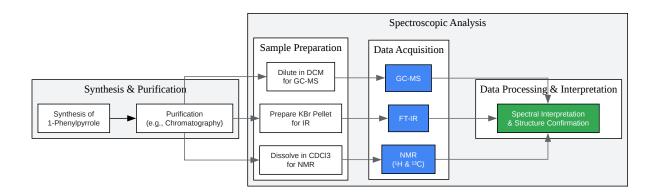
Chromatographic and Mass Spectrometric Conditions: A 1 μ L aliquot of the sample solution was injected into the gas chromatograph. The separation was performed on a 30 m x 0.25 mm ID x 0.25 μ m film thickness TG-5MS capillary column. The oven temperature was programmed



to hold at 50°C for 2 minutes, then increase to 250°C at a rate of 10°C/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, and the mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-400.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound such as **1-phenylpyrrole**.



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Workflow for the synthesis and spectroscopic analysis of **1-phenylpyrrole**.

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